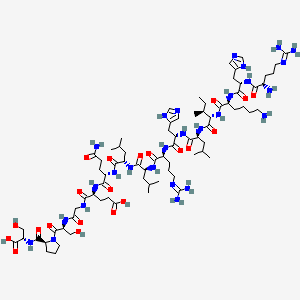
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as arginine, histidine, lysine, isoleucine, leucine, glutamine, glutamic acid, glycine, serine, and proline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reactions: Typically involve specific enzymes or chemical reagents that target particular amino acids.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Peptides like H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Investigated for therapeutic uses, including as antimicrobial agents, cancer treatments, and in drug delivery systems.
Industry: Utilized in the development of biomaterials and as additives in various products.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and other proteins. The pathways involved often include:
Binding to receptors: Triggering intracellular signaling cascades.
Enzyme inhibition or activation: Modulating biochemical pathways.
Protein-protein interactions: Influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptides with similar sequences or functional groups can exhibit comparable properties. Examples include:
H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH: analogs with slight variations in amino acid composition.
Other bioactive peptides: Such as insulin, glucagon, and oxytocin.
Uniqueness
The uniqueness of This compound lies in its specific sequence, which determines its biological activity and potential applications. Variations in the sequence can lead to different interactions and effects, making each peptide distinct in its function and utility.
Propriétés
Formule moléculaire |
C77H131N27O21 |
|---|---|
Poids moléculaire |
1771.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H131N27O21/c1-9-42(8)61(103-66(115)46(16-10-11-23-78)93-70(119)53(30-43-32-85-37-90-43)97-62(111)45(79)15-12-24-87-76(81)82)73(122)101-52(29-41(6)7)69(118)100-54(31-44-33-86-38-91-44)71(120)94-47(17-13-25-88-77(83)84)64(113)98-51(28-40(4)5)68(117)99-50(27-39(2)3)67(116)96-49(19-21-58(80)107)65(114)95-48(20-22-60(109)110)63(112)89-34-59(108)92-55(35-105)74(123)104-26-14-18-57(104)72(121)102-56(36-106)75(124)125/h32-33,37-42,45-57,61,105-106H,9-31,34-36,78-79H2,1-8H3,(H2,80,107)(H,85,90)(H,86,91)(H,89,112)(H,92,108)(H,93,119)(H,94,120)(H,95,114)(H,96,116)(H,97,111)(H,98,113)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,115)(H,109,110)(H,124,125)(H4,81,82,87)(H4,83,84,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
Clé InChI |
PWWHDKSQHIXQJP-QHGNQABOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















